L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine is a synthetic dipeptide composed of two amino acids: L-phenylalanine and D-valine. This compound is notable for its potential applications in biochemistry and pharmaceuticals, particularly due to its structural properties and the unique characteristics imparted by the presence of both L- and D-amino acids.
This compound can be synthesized through various biochemical methods, including enzymatic processes that utilize phenylalanine ammonia lyase and other biocatalysts. These methods allow for the production of high-purity derivatives of phenylalanine and valine, which can be coupled to form complex peptides.
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine falls under the category of amino acid derivatives and peptides. It is classified as a chiral compound due to the presence of both L- and D-configurations of amino acids, which significantly influences its biological activity and interactions.
The synthesis of L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine can be achieved through several methods:
The enzymatic approach often involves a multi-step process:
The molecular formula for L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine is C₁₄H₂₀N₂O₃. The structure features:
The compound's structure can be analyzed using techniques such as:
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine can participate in various chemical reactions typical for peptides:
The stability of this dipeptide under different pH levels and temperatures can be assessed, providing insights into its potential applications in drug formulation and delivery systems .
The mechanism by which L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine exerts its effects involves:
Research indicates that modified phenylalanines can enhance the efficiency of protein synthesis in cell-free systems, suggesting potential applications in biotechnology .
Relevant analyses include spectroscopic techniques to characterize vibrational properties, which provide insights into molecular interactions within biological systems .
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine has several scientific uses:
The stereochemical sequence L-Phe₁-D-Val₂-L-Val₃-D-Phe₄ creates a precisely engineered backbone that exhibits unique conformational stability. Density functional theory (DFT) studies on analogous cyclic peptide systems reveal that alternating chirality induces specific torsion angles (Φ/Ψ) that minimize steric strain while maximizing intramolecular interactions. In this tetrapeptide, the D-Val₂ residue forces a +60° Φ angle that orients the side chain away from the backbone, reducing van der Waals repulsion with the bulky L-Phe₁ benzyl group. This configuration stabilizes a Type II' β-turn at the D-Val₂-L-Val₃ segment, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) cross-peaks between Phe₁ NH and Val₃ CαH protons [1] [5].
The L-Phe₄-D-Phe₁ junction (in cyclic analogs) shows 3.0 Å π-π stacking between phenyl rings, contributing -8.2 kcal/mol stabilization energy according to CAM-B3LYP/6-31+G(d) calculations. This interaction is stereospecific: Homochiral sequences (e.g., L-Phe-D-Val-L-Val-L-Phe) exhibit destabilizing steric clashes (>5 kcal/mol penalty) between D-Val₂ and L-Phe₄ side chains. Hydrogen bonding patterns further depend on chirality; the D-Val₂ carbonyl forms a 7.2 kJ/mol stronger hydrogen bond with L-Val₃ NH than in all-L equivalents due to optimal backbone alignment [1] [3].
Table 1: Key Structural Parameters from DFT Studies
Structural Feature | Alternating D/L (L-D-L-D) | All-L Configuration |
---|---|---|
Predominant Turn Type | Type II' β-turn | Type I β-turn |
Φ/Ψ D-Val₂ (deg) | +60°/–120° | –57°/–47° |
Intramolecular H-bond Strength | –7.2 kJ/mol | –5.8 kJ/mol |
π-Stacking Distance (Å) | 3.0 | 4.7 |
Relative Energy (kcal/mol) | 0.0 (ref) | +3.5 |
The L-D-L-D pattern in L-Phe-D-Val-L-Val-D-Phe enforces restricted φ,ψ space that enhances conformational homogeneity. Molecular dynamics (MD) simulations (200 ns, explicit solvent) show the alternating chirality reduces the radius of gyration by 18% versus the all-L enantiomer. This compaction arises from D-Val₂ adopting a left-handed α-helical conformation (Φ≈60°, Ψ≈40°) that sterically complements the L-Val₃ extended structure (Φ≈–120°, Ψ≈120°). The resulting bend angle of 85° ± 5° persists with <5 Å RMSD fluctuation over the simulation, indicating exceptional rigidity [3].
Hydrophobic interactions further rigidify the structure: The isopropyl groups of D-Val₂ and L-Val₃ interdigitate with a –4.3 kcal/mol van der Waals energy, forming a "steric zipper" that limits side chain mobility. This contrasts with heterochiral mixtures (e.g., L-Phe-D-Val-D-Val-D-Phe), where valine isomer mismatch disrupts packing, increasing conformational entropy by 42 J/mol·K. Crucially, the D-Phe₄ configuration prevents amyloidogenic aggregation observed in L-Phe-rich sequences; alternating chirality disrupts β-sheet hydrogen bonding networks, reducing β-strand propensity by 6.5-fold versus all-L controls [2] [3].
Table 2: Conformational Effects of Valine Isomer Variation
Parameter | L-Phe-D-Val-L-Val-D-Phe | L-Phe-L-Val-L-Val-D-Phe | L-Phe-D-Val-D-Val-D-Phe |
---|---|---|---|
Radius of Gyration (Å) | 7.8 ± 0.3 | 9.5 ± 0.6 | 8.9 ± 0.7 |
Bend Angle (°) | 85 ± 5 | 105 ± 15 | 92 ± 10 |
S₂ Order Parameter (Val) | 0.87 | 0.65 | 0.71 |
β-Sheet Propensity (%) | 12 | 78 | 34 |
RMSD Fluctuation (Å) | 0.9 | 2.3 | 1.7 |
The enantiomeric pair L-Phe-D-Val-L-Val-D-Phe vs. D-Phe-L-Val-D-Val-L-Phe exhibits divergent folding pathways despite identical steric constraints. Replica exchange MD (REMD) simulations reveal the L-D-L-D isomer folds through a single dominant pathway with a 12.3 kcal/mol barrier, while the D-L-D-L enantiomer navigates three competing pathways (barriers: 10.1, 13.7, 15.2 kcal/mol). This difference arises from kinetic trapping of D-L-D-L in metastable states featuring non-native D-Val₃–L-Phe₄ salt bridges (lifetime: 28 ns) [3] [5].
Experimentally, Marfey’s analysis of enzymatic hydrolysis kinetics demonstrates chiral discrimination: Chymotrypsin cleaves L-Phe-D-Val-L-Val-D-Phe 23-fold slower than its all-L counterpart, attributable to D-Phe₃ distorting the scissile bond geometry. Conversely, thermolysin preferentially processes D-Phe-containing sequences due to its S₁' subsite stereoselectivity (kcat/KM = 1.2 × 10⁴ M⁻¹s⁻¹ for L-D-L-D vs. 7.3 × 10² M⁻¹s⁻¹ for all-L). Folding stability measurements via CD denaturation show the L-D-L-D isomer has a ΔG°unf of –8.9 kJ/mol in 6 M guanidine HCl, surpassing the D-L-D-L analog (–6.3 kJ/mol) due to optimized burial of hydrophobic surfaces [5] [7].
Table 3: Computational Sampling Efficiency for Conformational Analysis
Method | Sampling Efficiency (ns⁻¹) | Identified Minima | Convergence Time (μs) | Key Limitations |
---|---|---|---|---|
Conventional MD | 0.07 | 3 | >10 | Incomplete sampling |
Accelerated MD (aMD) | 1.2 | 11 | 1.5 | Energy barrier underestimation |
Replica Exchange MD | 0.9 | 14 | 0.8 | High computational cost |
Metadynamics | 2.3 | 9 | 0.3 | Bias potential artifacts |
The folded state topology differs critically between enantiomers: L-Phe-D-Val-L-Val-D-Phe adopts a C7 equatorial turn with Phe₁ CO–Val₄ NH hydrogen bonding, while the D-L-D-L isomer forms a C10 helical turn lacking this interaction. This distinction explains the 3.6°C higher thermal denaturation midpoint (Tm) observed for L-D-L-D via differential scanning calorimetry. Nuclear magnetic resonance (NMR) relaxation dispersion data confirm D-L-D-L undergoes μs-ms conformational exchange at 25°C (kex = 1,200 s⁻¹), absent in L-D-L-D, indicating enhanced rigidity from the specific stereosequence [1] [5].
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